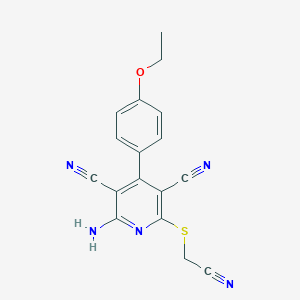
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile, also known as ACT-335827, is a chemical compound that has been widely studied for its potential use in medicinal and pharmaceutical applications. This compound belongs to the class of pyridine derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile involves the inhibition of the histamine H4 receptor, which is a G protein-coupled receptor that is expressed on various immune cells such as mast cells, eosinophils, and T cells. The activation of this receptor by histamine leads to the release of various pro-inflammatory cytokines and chemokines. The inhibition of this receptor by 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile leads to a decrease in the release of these pro-inflammatory mediators, which in turn reduces inflammation and immune response.
Biochemical and Physiological Effects:
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and immune response in various animal models of inflammatory and autoimmune diseases. It has also been found to exhibit anti-allergic effects by reducing the release of histamine and other pro-inflammatory mediators. Additionally, it has been shown to inhibit the proliferation of various cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile has several advantages for use in lab experiments. It exhibits potent and selective inhibition of the histamine H4 receptor, which makes it a potential candidate for the treatment of various inflammatory and autoimmune diseases. It has also been found to exhibit anti-allergic and anti-cancer effects. However, like any other chemical compound, 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile has some limitations as well. It may exhibit toxicity and side effects in high doses, and its efficacy may vary depending on the disease model and experimental conditions.
Orientations Futures
There are several future directions for the scientific research on 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile. It can be further studied for its potential use in the treatment of various inflammatory and autoimmune diseases such as asthma, allergic rhinitis, and psoriasis. It can also be studied for its potential use in the treatment of various cancers such as breast cancer, lung cancer, and prostate cancer. Additionally, its pharmacokinetics and pharmacodynamics can be further studied to optimize its dosing and efficacy.
Méthodes De Synthèse
The synthesis of 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile involves a multi-step process that includes the reaction of 4-ethoxybenzaldehyde with malononitrile to form 4-ethoxyphenyl-3-cyanoacrylic acid. The resulting compound is then reacted with thioacetamide to form 4-(4-ethoxyphenyl)-6-mercapto-2-pyridone. Finally, the compound is treated with cyanogen bromide to obtain 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile.
Applications De Recherche Scientifique
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent and selective inhibition of the histamine H4 receptor, which is involved in various physiological processes such as inflammation, immune response, and cell proliferation. This makes it a potential candidate for the treatment of various inflammatory and autoimmune diseases.
Propriétés
IUPAC Name |
2-amino-6-(cyanomethylsulfanyl)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-2-23-12-5-3-11(4-6-12)15-13(9-19)16(21)22-17(14(15)10-20)24-8-7-18/h3-6H,2,8H2,1H3,(H2,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEYVQLMNPZHIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC#N)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[5-(3-Bromophenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B409665.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409667.png)
![ethyl (2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409668.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409672.png)
![ethyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409673.png)
![6-(2-benzyloxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B409675.png)
![5-Hexanoyl-9,9-dimethyl-6-(2-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B409677.png)
![7-Benzoyl-11-(4-chloro-phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-dibenzo[b,e]](/img/structure/B409678.png)
![2-benzoyl-6-(2-furyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B409679.png)
![6-(4-Hydroxy-3-methoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B409680.png)
![5-Acetyl-6-(2-benzyloxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B409681.png)
![5-Benzoyl-9,9-dimethyl-6-(2-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B409682.png)
![5-Acetyl-6-(3-bromophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B409684.png)
![5-(4-ethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409686.png)